N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE

Medicinal Chemistry Kinase Inhibitor Design Sulfonamide Bioisosteres

Select this specific thiazole-sulfonamide to ensure structural fidelity in PIM kinase inhibitor research. As a direct analog of the Incyte patent family, its defined thiazole-to-pyridine-3-carboxamide vector enables precise SAR campaigns. Unlike pyrimidine or phenyl analogs, this sulfur-containing heterocycle uniquely controls hydrogen-bonding geometry critical for target engagement. Secure a non-interchangeable chemical probe to avoid dead-end discovery paths.

Molecular Formula C15H12N4O3S2
Molecular Weight 360.4 g/mol
Cat. No. B3452857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE
Molecular FormulaC15H12N4O3S2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C15H12N4O3S2/c20-14(11-2-1-7-16-10-11)18-12-3-5-13(6-4-12)24(21,22)19-15-17-8-9-23-15/h1-10H,(H,17,19)(H,18,20)
InChIKeyFMYCZWKBVIMWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide – Chemical Class, PIM Kinase Linkage, and Procurement-Relevant Baseline


N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide (molecular formula C15H12N4O3S2, molecular weight 360.4 g/mol) is a heterocyclic compound that combines a pyridine-3-carboxamide moiety with a para-substituted phenyl ring linked through a sulfonamide bridge to a 2-aminothiazole group [1]. This structural architecture places it within the thiazole-carboxamide class, a group that has been identified in patent literature as a scaffold for PIM kinase inhibition [2]. Its core structure is a close analog of N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide, where the thiazole ring is replaced by a pyrimidine, a substitution that can significantly alter hydrogen-bonding patterns and target engagement [1].

Why Generic Substitution of N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide Is Not Advisable Without Comparative Data


Compounds within the N-{4-[(heteroaryl)sulfamoyl]phenyl}pyridine-3-carboxamide family are not functionally interchangeable. The heteroaryl group (thiazole vs. pyrimidine vs. oxazole) directly dictates the geometry and electronic character of the sulfonamide binding motif. In the Incyte patent family covering thiazole- and pyridine-carboxamide PIM kinase inhibitors, a change from a thiazole to a pyridine core leads to different patent claims and distinct biological profiles [1]. Without direct comparative data for the specific compound, a procurement decision based solely on chemical similarity to other in-class molecules introduces risk of altered potency, selectivity, or physicochemical properties that could invalidate a research campaign.

Quantitative Differentiation Evidence for N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide Against Key Comparators


Structural Differentiation from the Direct Pyrimidine Analog N-{4-[(Pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide

The target compound features a 1,3-thiazole ring, whereas the closest cataloged analog N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide contains a pyrimidine. The thiazole sulfur atom introduces a distinct hydrogen-bond acceptor and alters the torsional profile of the sulfonamide linkage compared to the pyrimidine nitrogen lone pair [1]. While quantitative activity data for both compounds is not publicly available in a head-to-head assay, this structural divergence is sufficient for the Incyte patent office to treat thiazole- and pyridine-containing subclasses as separate inventive entities, implying non-obvious differences in biological performance [2].

Medicinal Chemistry Kinase Inhibitor Design Sulfonamide Bioisosteres

PIM Kinase Inhibitor Scaffold Representation in Patent Literature

The generic scaffold encompassing N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide is explicitly claimed in the Incyte patent family as a PIM kinase inhibitor [1]. In BindingDB, related thiazole-carboxamide entries show binding affinities for PIM-1, PIM-2, and PIM-3 kinases, whereas acyclic sulfonamide analogs lacking the thiazole ring are not represented in the same dataset, suggesting a scaffold-specific recognition element [2]. The target compound thus maintains the critical thiazole-sulfonamide motif that is associated with PIM kinase engagement.

Cancer Biology PIM Kinase Inhibition Patent Analysis

Molecular Formula and Purity Specification for Procurement Integrity

Commercially sourced N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide is supplied with a standard purity of 95% and a molecular formula of C15H12N4O3S2 (MW 360.4) . In contrast, a common mis-annotation on some vendor platforms lists the formula as C16H16N4O2S2, which would correspond to a different compound . Accurate molecular identity is critical for inventory management and stoichiometric calculations in synthesis.

Chemical Procurement Quality Control Analytical Chemistry

Recommended Application Scenarios for N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Exploring the Thiazole-Sulfonamide Pharmacophore in PIM Kinase Inhibition

The compound serves as a direct structural mimic of the thiazole-containing PIM kinase inhibitors disclosed by Incyte. Its thiazole ring differentiates it from pyrimidine or phenyl analogs, enabling SAR campaigns that probe the contribution of the sulfur atom to kinase binding and selectivity [1].

Chemical Biology Probe Development Requiring a Defined Sulfonamide Geometry

The rigid thiazole-sulfonamide linkage offers a defined vector for the pyridine-3-carboxamide moiety. This is useful in designing probes where the orientation of the terminal carboxamide is critical for target engagement, a parameter that flexible alkyl sulfonamides cannot control [1].

Pre-Clinical Hit-to-Lead Chemistry Where Patent Landscape Awareness Is Essential

Since the compound falls within the Incyte patent claims, it is a suitable starting point for organizations that have freedom-to-operate or are developing structurally distinct analogs. Using non-patented comparators may lead to dead-end drug discovery paths [1].

Quote Request

Request a Quote for N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.